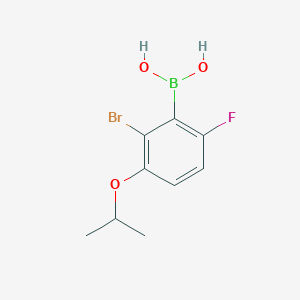

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

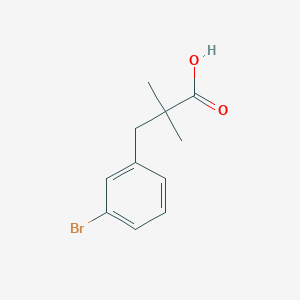

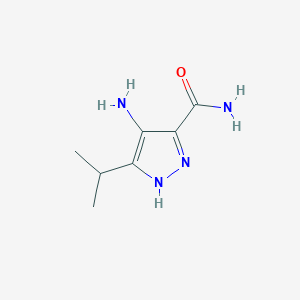

The compound "2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid" is a boronic acid derivative characterized by the presence of bromo and fluoro substituents on the phenyl ring, as well as an isopropoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds . The presence of halogen substituents can significantly influence the reactivity and stability of these compounds .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids often involves the use of halogenated starting materials and subsequent functional group transformations. For example, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was achieved through a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and finally, substitution by a borono group, followed by bromination . Similarly, the synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, has been developed through halodeboronation reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid".

Molecular Structure Analysis

The molecular structure of boronic acids can exhibit tautomeric equilibria, as seen in the case of functionalized 2-formylphenylboronic acids, which can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . X-ray analyses have revealed diverse solid-state molecular structures, ranging from planar open forms to cyclic oxaborole derivatives . The presence of halogen atoms can lead to various interactions, including hydrogen bonding and repulsive interactions, which can influence the overall molecular conformation .

Chemical Reactions Analysis

Phenylboronic acids participate in various chemical reactions, including cycloadditions and coupling reactions. For instance, 2-bromophenylboronic acids have been used in rhodium-catalyzed cycloadditions to construct multi-substituted dihydronaphthalene scaffolds . Additionally, nickel-catalyzed coupling reactions of α-bromo-α-fluoroketones with arylboronic acids have been reported, providing an efficient pathway to synthesize α-fluoroketones . These reactions highlight the reactivity of bromo- and fluoro-substituted phenylboronic acids in forming complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenylboronic acids are influenced by the nature and position of the substituents. For example, the pKa values, tautomeric equilibria, and molecular structures of fluoro-substituted 2-formylphenylboronic acids have been extensively studied . The fluorine atoms can affect the acidity and stability of the boronic acid, as well as its tautomeric preferences . The optically active halogenophenyl compounds have also been investigated for their anti-inflammatory properties, indicating potential pharmacological applications .

Wissenschaftliche Forschungsanwendungen

Halodeboronation and Cross-Coupling Reactions

Facile Synthesis and Application in Organic Chemistry

The boronic acid moiety of "2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid" is instrumental in halodeboronation reactions, where it undergoes transformation to more reactive halogenated compounds under specific conditions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the compound's utility in generating aryl bromides and chlorides with good yields, highlighting its versatility in organic synthesis and functional group transformations (Szumigala, Devine, Gauthier, & Volante, 2004).

Synthesis of Heterocycles and Pyridines

Versatile Synthesis of Pyridines and Pyridones

The compound is a precursor in the synthesis of various heterocycles, including pyridines and pyridones, through lithiation and subsequent reaction with trimethylborate, followed by Suzuki coupling reactions. Such transformations are crucial for creating complex heterocyclic frameworks that serve as core structures in numerous pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).

Antifungal Activity

Pharmacological Applications

Certain phenylboronic acids, including derivatives similar to "2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid," exhibit notable antifungal activity. The structure-activity relationship within these compounds suggests potential for the development of new antifungal agents, with modifications on the boronic acid and halogenated phenyl groups playing a significant role in their efficacy and specificity (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

Material Science and Conducting Polymers

Tuning Electronic Properties

Research into conducting polymers has explored the role of halogen and alkoxy substitutions on phenylboronic acids for controlling the electronic properties of the resulting polymers. This area of study is crucial for the development of new materials with specific electrical, optical, and physicochemical properties, tailored for applications in electronics, optoelectronics, and energy storage devices (Krebs & Jørgensen, 2002).

Eigenschaften

IUPAC Name |

(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXVGFZUDLIHKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584767 |

Source

|

| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid | |

CAS RN |

1072951-75-7 |

Source

|

| Record name | B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)